REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]Br.[OH-].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C1(C)C=CC=CC=1>[C:1]1([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCBr
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This medium was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-necked, round-bottom flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with 100 ml of a 0.5N sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
was then driven off under reduced pressure at a temperature of 85° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)OCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |